molecular formula C21H19F3N4O2 B2372734 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline CAS No. 2379952-15-3

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2372734
CAS No.: 2379952-15-3
M. Wt: 416.404
InChI Key: YEOPGRZLAGUYPA-UHFFFAOYSA-N
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Description

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.

Chemical Reactions Analysis

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and the piperidine ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)15-6-3-9-25-19(15)30-13-14-5-4-10-28(12-14)20(29)18-11-26-16-7-1-2-8-17(16)27-18/h1-3,6-9,11,14H,4-5,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOPGRZLAGUYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=C(C=CC=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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